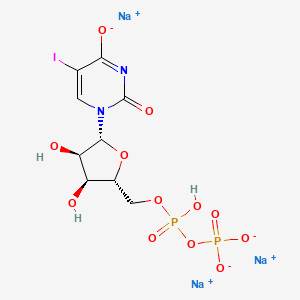![molecular formula C15H18N2O2 B14082228 2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester CAS No. 100957-69-5](/img/structure/B14082228.png)
2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester is a chemical compound with the molecular formula C15H18N2O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group and a diethylamino group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester typically involves the reaction of 4-(diethylamino)benzaldehyde with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Propenoic acid, 2-carboxy-3-[4-(diethylamino)phenyl]-, methyl ester
Reduction: 2-Propenoic acid, 2-amino-3-[4-(diethylamino)phenyl]-, methyl ester
Substitution: Various halogenated derivatives of the phenyl ring
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the diethylamino group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester
- 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
Uniqueness
2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester is unique due to the presence of the diethylamino group, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and enhances its potential for various applications compared to its analogs.
Propiedades
Número CAS |
100957-69-5 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
methyl 2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H18N2O2/c1-4-17(5-2)14-8-6-12(7-9-14)10-13(11-16)15(18)19-3/h6-10H,4-5H2,1-3H3 |
Clave InChI |
DTTSVUFQILNUBD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



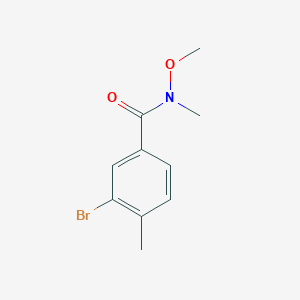
![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)
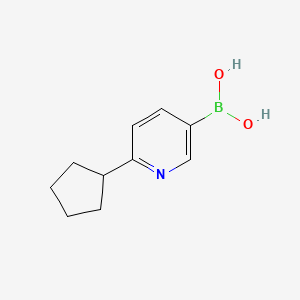
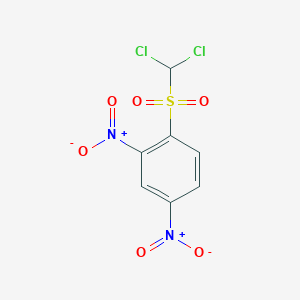
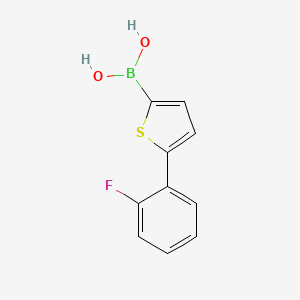
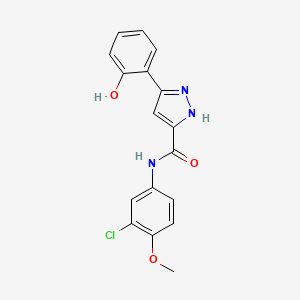
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)
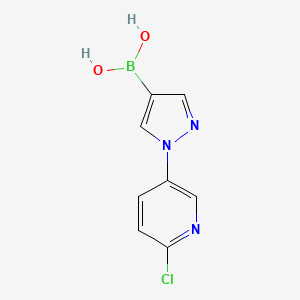
![2-(3-Hydroxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082204.png)

